![molecular formula C21H26ClN5O3S B2662725 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide CAS No. 1189504-58-2](/img/structure/B2662725.png)

4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

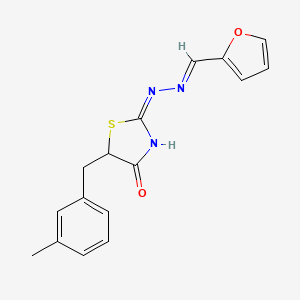

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the 1,2,4-oxadiazole and benzoxazine rings suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, MS, and IR spectroscopy, as well as X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole and benzoxazine rings, as well as the sulfonamide group. These functional groups can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the oxadiazole and benzoxazine rings could impact its stability, solubility, and melting point .Scientific Research Applications

Anticancer Activity

Novel sulfonamides, incorporating biologically active moieties, have been explored for their anticancer activity. Derivatives displaying significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29), have been identified. Among these, certain compounds demonstrated enhanced activity as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, showcasing potential in cancer therapy through the inhibition of angiogenesis (Ghorab et al., 2016).

Antimicrobial and Antibacterial Properties

Research into sulfonamide-based compounds has also highlighted their significant antimicrobial and antibacterial properties. These compounds have been synthesized and evaluated for their efficacy against a range of bacterial strains. The hybridization of sulfonamides with various heterocyclic moieties has led to the development of compounds with broad-spectrum antibacterial activities, indicating their potential as therapeutic agents against bacterial infections (Ghomashi et al., 2022).

Antioxidant Activity

Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antioxidant properties. Some compounds, particularly those with methyl substitutions, have shown potential as antioxidants. This suggests their utility in combating oxidative stress-related diseases and conditions (Padmaja et al., 2014).

Anti-HIV and Antitubercular Activities

The synthesis and evaluation of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide and related compounds have demonstrated promising results in the search for new antitubercular agents. These compounds offer a new avenue for the development of treatments against tuberculosis, highlighting the versatility and therapeutic potential of sulfonamide-derived compounds (Dighe et al., 2012).

Mechanism of Action

properties

IUPAC Name |

1-[6-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O3S/c1-3-23-21(29)14-6-8-27(9-7-14)18-11-20(25-13-24-18)31-12-19(28)26-15-4-5-17(30-2)16(22)10-15/h4-5,10-11,13-14H,3,6-9,12H2,1-2H3,(H,23,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPZHTLYQVUEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2662645.png)

![2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662649.png)

![2-[5-(hydroxymethyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2662650.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-2-pyrrolidinone](/img/structure/B2662653.png)

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2662654.png)

![Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2662657.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B2662659.png)